3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole
Description
Properties
IUPAC Name |
3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5O/c1-3-5(12-13-11-3)6-8-4(2-7)9-10-6/h2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCAZMKXSJSYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C2=NNC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of amidines with carboxylic acids followed by cyclization with hydrazines can yield the desired triazole ring . The oxadiazole ring can be introduced through subsequent reactions involving nitrile oxides and alkenes.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: The triazole and oxadiazole rings can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosulfonic acid, dimethoxymethane, and zinc iodide for chloromethylation . Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are also employed depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted triazole-oxadiazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal and Antibacterial Activity
Research indicates that this compound exhibits promising antifungal and antibacterial properties. Its mechanism often involves the inhibition of key enzymes in pathogens. Case studies have shown:
| Pathogen | Activity | Mechanism of Action |
|---|---|---|
| Candida albicans | Significant inhibition | Disruption of cell wall synthesis |
| Staphylococcus aureus | Moderate activity | Inhibition of protein synthesis |
| Escherichia coli | Effective at higher concentrations | Disruption of metabolic pathways |
In a study involving derivatives of oxadiazoles, compounds similar to 3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole demonstrated IC50 values as low as 15.63 µM against MCF-7 cancer cells, indicating potential for anticancer applications through apoptosis induction via p53 pathway activation .
Agricultural Applications
The compound is also being explored for its potential as a pesticide or herbicide. Its bioactive properties can be leveraged to develop new agrochemicals that are effective against various pests and diseases affecting crops. Preliminary studies suggest:
| Pest/Disease | Effectiveness | Notes |
|---|---|---|
| Fungal pathogens | High efficacy observed | Potential for use in crop protection |
| Insect pests | Moderate to high | May reduce reliance on traditional pesticides |
Materials Science Applications
In materials science, this compound is being investigated for its electronic and optical properties. The unique combination of triazole and oxadiazole rings allows for the development of novel materials with specific functionalities:
- Conductive Polymers : Incorporation into polymer matrices to enhance conductivity.
- Optoelectronic Devices : Potential use in the fabrication of organic light-emitting diodes (OLEDs) and solar cells.
Summary of Research Findings
The compound's diverse applications stem from its unique chemical structure that allows for various interactions at the molecular level. Ongoing research continues to explore its full potential across different fields:
- Medicinal Chemistry : Antifungal, antibacterial, and anticancer applications.
- Agriculture : Development of new pesticides/herbicides.
- Materials Science : Innovations in conductive and optoelectronic materials.
Mechanism of Action
The mechanism of action of 3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition . The exact molecular pathways can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Key Observations :
- The target compound’s chloromethyl-triazole substituent distinguishes it from simpler oxadiazoles (e.g., 5-methyl-3-phenyl-1,2,4-oxadiazole) and enhances its reactivity for cross-coupling or alkylation reactions .
- Compared to the triazole-thione derivative in , the absence of a sulfur atom in the target compound may reduce metal-binding affinity but improve oxidative stability .
Physicochemical Properties
Spectral and analytical data from analogous compounds provide insights:
Table 2: Spectral and Elemental Analysis Comparison
Key Observations :
- The C-Cl stretch (~700 cm⁻¹) is consistent across chlorinated derivatives .
- The target compound’s triazole NH proton is expected near 9.5 ppm, similar to ’s triazole signal at 9.55 ppm .
- Lower nitrogen content in ’s compound (3.37% vs. estimated 25–30% for the target) highlights the impact of sulfur and benzoxazole groups diluting nitrogen density .
Biological Activity
3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of oxadiazole derivatives and incorporates a triazole moiety. Its chemical formula is , and it has a molecular weight of approximately 185.6 g/mol. The presence of both triazole and oxadiazole rings contributes to its unique biological properties.
Anticancer Activity
Research has demonstrated that derivatives of oxadiazoles exhibit potent anticancer properties. For example, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.63 | Induces apoptosis via p53 activation |
| A549 | 0.12 - 2.78 | Inhibits proliferation through caspase activation |
| U-937 | Not specified | Induces cell cycle arrest |
These findings indicate that the compound may act through the activation of apoptotic pathways and inhibition of key regulatory enzymes involved in cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Mycobacterium tuberculosis | 0.25 µg/mL | Strong inhibition |
| Staphylococcus aureus | 0.5 µg/mL | Effective against resistant strains |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Antifungal Activity
In addition to antibacterial properties, the compound has shown promise as an antifungal agent:
| Fungal Strain | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Candida albicans | 0.75 | Moderate inhibition |
| Aspergillus niger | 1.0 | Effective |
These antifungal effects suggest potential applications in treating fungal infections resistant to conventional therapies .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for cell survival in pathogens.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic proteins.
- Membrane Disruption : The compound may disrupt microbial membranes, leading to cell lysis.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:
- A study on the structure-activity relationship (SAR) indicated that modifications on the triazole ring significantly enhance anticancer activity against MCF-7 cells .
- Another investigation highlighted the effectiveness of oxadiazole derivatives against multidrug-resistant strains of Mycobacterium tuberculosis, suggesting their potential as new therapeutic agents in tuberculosis treatment .
Q & A
Basic: What are the most reliable synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound can be synthesized via Vilsmeier–Haack chloroformylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one precursors, followed by cyclocondensation with appropriate reagents. For example, and describe the use of chlorinating agents (e.g., POCl₃) under reflux to introduce the chloromethyl group, achieving yields of ~60–75% under inert atmospheres. Purity is highly dependent on solvent choice (e.g., DMF vs. acetonitrile) and temperature control, as excessive heat may promote side reactions like triazole ring decomposition. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .
Basic: How can structural characterization be optimized using spectroscopic and crystallographic techniques?
Methodological Answer:
- Spectroscopy: Combine ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) with FT-IR to confirm functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, triazole C-N absorption at ~1500 cm⁻¹). and highlight the importance of deuterated solvents for resolving proton signals in aromatic/heterocyclic regions.
- Crystallography: Use SHELXL ( ) for refining X-ray diffraction data. ORTEP-3 ( ) aids in visualizing molecular geometry, particularly for assessing bond angles in the oxadiazole and triazole rings. For example, C-Cl bond lengths typically range from 1.72–1.78 Å in similar structures .
Advanced: How do computational modeling results (e.g., DFT, molecular docking) compare with experimental data for this compound?
Methodological Answer:
Discrepancies often arise between density functional theory (DFT) -predicted geometries and experimental X-ray structures. For instance, and show that computational models may underestimate steric effects in the chloromethyl group, leading to deviations in dihedral angles by 5–10°. To resolve this:
- Validate computational models using B3LYP/6-311+G(d,p) basis sets for energy minimization.
- Cross-reference with experimental Hirshfeld surface analysis () to assess intermolecular interactions (e.g., C-H···N hydrogen bonds) that influence packing efficiency .
Advanced: What strategies mitigate contradictions in biological activity data across different assay systems?
Methodological Answer:
Contradictions in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) may stem from:
- Solubility differences: Use DMSO stock solutions ≤0.1% to avoid cytotoxicity ().
- Assay design: Employ orthogonal methods (e.g., fluorescence polarization vs. SPR) for target validation. and emphasize the need for positive controls (e.g., known triazole-based inhibitors) to calibrate activity thresholds.
- Metabolic stability: Pre-screen compounds in liver microsomes (e.g., human vs. murine) to account for species-specific degradation .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Core modifications: Replace the chloromethyl group with bromo or nitro substituents to assess electronic effects on target binding ().
- Bioisosteric replacements: Substitute the oxadiazole ring with 1,3,4-thiadiazole ( ) to evaluate metabolic stability.
- Pharmacokinetic profiling: Use LC-MS/MS to measure logP (target ≤3.5) and plasma protein binding (>90% suggests limited bioavailability). and recommend in vitro CYP450 inhibition assays to prioritize derivatives with minimal off-target interactions .
Basic: What analytical techniques are critical for assessing purity and stability under storage conditions?
Methodological Answer:
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm. and recommend monitoring for degradation products (e.g., hydrolysis of the chloromethyl group).
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for oxadiazoles).
- Stability: Store at −20°C under argon to prevent moisture-induced degradation .
Advanced: How does the chloromethyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The chloromethyl group serves as a versatile handle for Suzuki-Miyaura couplings (). Key considerations:
- Catalyst selection: Pd(PPh₃)₄ in THF at 80°C achieves >70% coupling efficiency with aryl boronic acids.
- Competing reactions: Avoid bases like K₂CO₃, which may hydrolyze the oxadiazole ring. notes that steric hindrance from the triazole moiety can reduce yields by ~15% compared to less bulky analogs .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods. and classify similar triazoles as irritants (GHS07).
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Waste disposal : Incinerate in certified containers for halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
